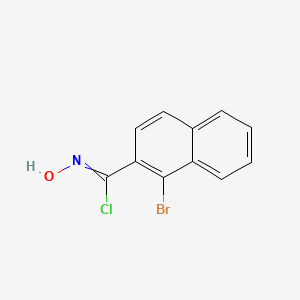
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride is a chemical compound with the molecular formula C11H7BrClNO It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a naphthimidoyl chloride moiety
Preparation Methods
The synthesis of 1-Bromo-N-hydroxy-2-naphthimidoyl Chloride typically involves the reaction of 1-bromo-2-naphthylamine with N-hydroxyphthalimide in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-Bromo-N-hydroxy-2-naphthimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride can be compared with similar compounds such as:
1-Bromo-2-naphthylamine: Lacks the hydroxyl and chloride groups, making it less reactive in certain chemical reactions.
N-hydroxyphthalimide: Contains a similar hydroxyl group but lacks the bromine and naphthimidoyl chloride moiety, resulting in different reactivity and applications.
2-Naphthimidoyl Chloride:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-bromo-N-hydroxynaphthalene-2-carboximidoyl chloride |
InChI |
InChI=1S/C11H7BrClNO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14-15/h1-6,15H |
InChI Key |
UREVDKYGKZNOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


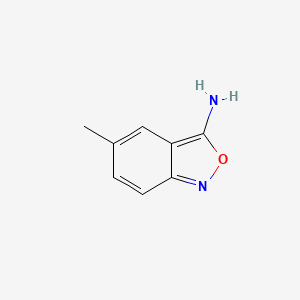

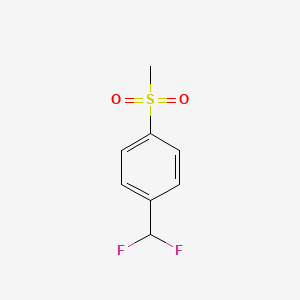
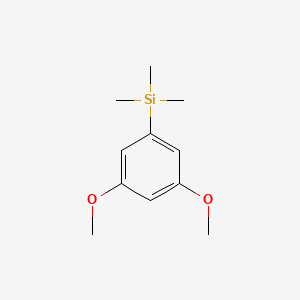
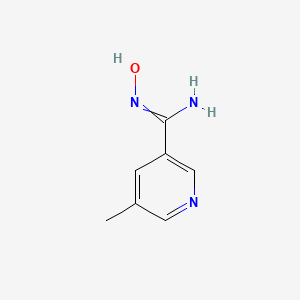
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
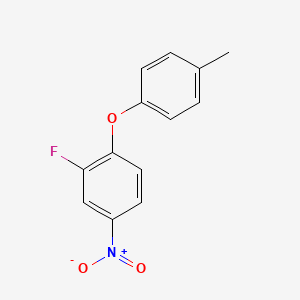
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)

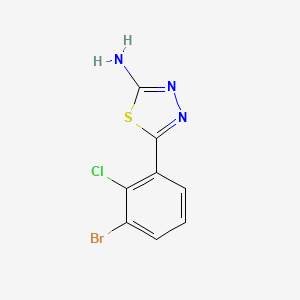


![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)

